Gly-Phe-Arg Peptide: A Comprehensive Technical Guide
Gly-Phe-Arg Peptide: A Comprehensive Technical Guide
This in-depth technical guide provides a detailed overview of the core fundamental properties of the tripeptide Gly-Phe-Arg (GFR). It is intended for researchers, scientists, and drug development professionals, offering a thorough examination of its physicochemical characteristics, biological activities, and the experimental protocols used for its study.
Physicochemical Properties
The fundamental physicochemical properties of the Gly-Phe-Arg peptide are summarized in the table below. These characteristics are essential for its handling, characterization, and application in various research settings.
| Property | Value | Source(s) |
| Sequence | Glycyl-Phenylalanyl-Arginine (GFR) | [1][2] |
| Molecular Formula | C₁₇H₂₆N₆O₄ | [1] |
| Molecular Weight | 378.43 g/mol | [2] |
| Calculated Isoelectric Point (pI) | ~10.99 | Calculated |
| Solubility | Soluble in water.[2] For peptides with a net positive charge, if water fails, a 10%-30% acetic acid solution or a small amount of DMSO can be used to aid dissolution.[2] General guidelines suggest sonicating the mixture to improve solubility.[3] | [2][3] |
| Appearance | Typically a lyophilized white powder. | General Knowledge |
| Purity | Commercially available at >95%.[1] | [1] |
Stability and Storage
Proper storage is critical to maintain the integrity of the Gly-Phe-Arg peptide.
| Condition | Recommendation | Source(s) |
| Lyophilized Powder | For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[1] For short-term storage, it can be kept at room temperature for several days to weeks. | [1] |
| In Solution | Peptide solutions are significantly less stable than the lyophilized form. It is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C. | General Knowledge |
Biological Activity and Mechanism of Action
The biological activities of Gly-Phe-Arg are primarily associated with its C-terminal Arg-Phe motif, a characteristic feature of several neuropeptides.
| Aspect | Description | Source(s) |
| Pheromone Mimicry | Gly-Phe-Arg has been identified as a highly potent synthetic mimic of the mud-crab pumping pheromone.[2] In vivo studies have shown that it can cause a significant increase in the relative number of pumping mud crabs and their pumping rate.[2] | [2] |
| Cardiovascular Effects | Peptides containing a C-terminal Arg-Phe-amide sequence, such as Neuropeptide FF (NPFF), are known to have cardiovascular effects.[4] These peptides can interact with NPFF receptors (NPFFR1 and NPFFR2), which are G-protein coupled receptors (GPCRs), to modulate cardiovascular functions.[4][5] | [4][5] |
| Receptor Interaction | The Arg-Phe-amide motif is a key feature for binding to RFamide peptide receptors, including NPFFR1 and NPFFR2.[6] These receptors are primarily coupled to inhibitory Gαi/o proteins, which inhibit adenylyl cyclase activity.[7] In some tissues, NPFFR2 can also couple to stimulatory Gαs proteins to increase adenylyl cyclase activity.[7] | [6][7] |
| Enzymatic Degradation | While specific data for Gly-Phe-Arg is limited, peptides are generally susceptible to degradation by proteases. The stability of peptides in biological systems is a critical factor for their therapeutic potential. | General Knowledge |
| Pharmacokinetics | Specific pharmacokinetic data for Gly-Phe-Arg are not readily available. However, studies on other tripeptides indicate that they can be absorbed intact into the bloodstream, but often with low bioavailability (around 0.1%).[8][9] They tend to have short elimination half-lives, in the range of a few minutes when administered intravenously and slightly longer when administered intragastrically.[8] The absorption of tripeptides can be mediated by transporters in the small intestine.[10] | [8][9][10] |
Signaling Pathway of NPFF Receptors
The binding of Arg-Phe containing peptides like Gly-Phe-Arg to Neuropeptide FF receptors (NPFFR1 and NPFFR2) initiates a G-protein-mediated signaling cascade. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
This section details the standard methodologies for the synthesis, purification, and characterization of the Gly-Phe-Arg peptide.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing Gly-Phe-Arg.
Workflow for Solid-Phase Peptide Synthesis:
Detailed Protocol:
-
Resin Swelling: The Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Coupling (Arginine): The C-terminal amino acid, Fmoc-Arg(Pbf)-OH, is activated using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA in DMF. The activated amino acid is then added to the resin and allowed to react for 1-2 hours.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached arginine by treating the resin with a solution of 20% piperidine in DMF.
-
Subsequent Couplings (Phenylalanine and Glycine): Steps 2-4 are repeated for the next amino acids in the sequence, Fmoc-Phe-OH and Fmoc-Gly-OH.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting group (Pbf on Arginine) is removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly consisting of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).
-
Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether. The precipitate is then collected by centrifugation and washed with cold ether to remove remaining scavengers and by-products.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC to achieve the desired level of purity.
Methodology:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. The exact gradient is optimized based on the hydrophobicity of the peptide.
-
Detection: The peptide is detected by UV absorbance at 210-220 nm.
-
Fraction Collection: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.
Characterization
The identity and purity of the synthesized Gly-Phe-Arg peptide are confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.
3.3.1. Mass Spectrometry (MS)
Mass spectrometry is used to verify the molecular weight of the peptide.
Methodology:
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed.
-
Analysis: The instrument is calibrated, and the sample is introduced. The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of Gly-Phe-Arg (378.43 Da). High-resolution mass spectrometry can be used to confirm the elemental composition.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and sequence of the peptide.
Methodology:
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, often D₂O or a mixture of H₂O/D₂O.
-
Experiments: A series of one- and two-dimensional NMR experiments are performed, such as ¹H, ¹³C, COSY, TOCSY, and NOESY/ROESY.
-
Analysis: The chemical shifts and coupling constants of the protons and carbons are assigned to the specific amino acid residues. The sequential connectivity between the amino acids is established through NOE/ROE cross-peaks, confirming the Gly-Phe-Arg sequence.
References
- 1. innopep.com [innopep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Neuropeptide FF - Wikipedia [en.wikipedia.org]
- 6. Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of proline-rich tripeptides in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
